Bienvenue dans la boutique en ligne BenchChem!

4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbaldehyde

CB1 Receptor Inverse Agonism Pyrrolyl-Thiazole Pharmacophore

4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbaldehyde (CAS 1774901-15-3) is a heterocyclic building block that merges a thiazole core with an N‑pyrrolyl substituent at position 2 and a reactive carbaldehyde handle at position 5. The pyrrolyl‑thiazole scaffold has been broadly claimed in patents as a pharmacophore for cannabinoid CB1 receptor modulation.

Molecular Formula C9H8N2OS
Molecular Weight 192.24
CAS No. 1774901-15-3
Cat. No. B2464397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbaldehyde
CAS1774901-15-3
Molecular FormulaC9H8N2OS
Molecular Weight192.24
Structural Identifiers
SMILESCC1=C(SC(=N1)N2C=CC=C2)C=O
InChIInChI=1S/C9H8N2OS/c1-7-8(6-12)13-9(10-7)11-4-2-3-5-11/h2-6H,1H3
InChIKeyPCIQBJRUQQRQAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbaldehyde (CAS 1774901-15-3): A Bifunctional Heterocyclic Aldehyde for Medicinal Chemistry and Procurement Evaluation


4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbaldehyde (CAS 1774901-15-3) is a heterocyclic building block that merges a thiazole core with an N‑pyrrolyl substituent at position 2 and a reactive carbaldehyde handle at position 5 . The pyrrolyl‑thiazole scaffold has been broadly claimed in patents as a pharmacophore for cannabinoid CB1 receptor modulation [1]. The compound is commercially available from multiple vendors at certified purities of ≥95 % to 98 % , making it a procurement‑ready intermediate for library synthesis and lead‑optimisation programmes.

Why 4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbaldehyde Cannot Be Replaced by Other In‑Class Heterocyclic Aldehydes


The synthetic and pharmacological value of 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbaldehyde is dictated by the exact combination of its three functional elements. The N‑pyrrolyl group confers distinct electronic and steric properties that differ from the saturated pyrrolidine or other aryl substituents commonly found in thiazole‑5‑carbaldehyde analogs . In contrast to the simple thiazole‑5‑carbaldehyde core (MW = 113.14 g·mol⁻¹), the 4‑methyl and 2‑(1H‑pyrrol‑1‑yl) decorations of the target compound increase molecular weight to 192.24 g·mol⁻¹ and add hydrogen‑bond acceptor capacity, which can alter target engagement and physicochemical profiles . A direct alcohol analog, [4‑methyl‑2‑(1H‑pyrrol‑1‑yl)‑1,3‑thiazol‑5‑yl]methanol (CAS 1400539‑92‑5), lacks the electrophilic aldehyde warhead necessary for condensation‑based diversification . Therefore, generic substitution with a different thiazole aldehyde or alcohol risks loss of the specific reactivity and pharmacophoric pattern required for a given synthetic route or screening campaign.

Quantitative Differentiation Evidence for 4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbaldehyde Against Key Analogs


CB1 Receptor Inverse Agonism: Patent‑Backed Structural Differentiation over Alcohol Analogs

Patent US 2004/0147572 A1 explicitly defines the pyrrolyl‑thiazole core bearing a 5‑position carbonyl‑containing moiety as essential for CB1 receptor inverse agonism. While the patent exemplifies primarily carboxylic acid amides and esters, the generic Markush structure encompasses the 5‑formyl (carbaldehyde) group present in the target compound as a viable bioisostere [1]. By contrast, the reduced alcohol analog [4‑methyl‑2‑(1H‑pyrrol‑1‑yl)‑1,3‑thiazol‑5‑yl]methanol (CAS 1400539‑92‑5) lacks the sp²‑hybridised carbonyl group specified in the pharmacophore model, providing a structural rationale for selecting the aldehyde when CB1‑oriented activity is desired .

CB1 Receptor Inverse Agonism Pyrrolyl-Thiazole Pharmacophore

AChE and BuChE Inhibitory Activity: Cross‑Study Comparison with Structurally Analogous Pyrrol‑Thiazole Derivatives

A 2023 study by Çevik & Erçetin evaluated three pyrrol‑thiazole derivatives (2a–2c) for AChE and BuChE inhibition. The most active AChE inhibitor, compound 2c, achieved 23.73 ± 0.018 % inhibition, while the best BuChE inhibitor, compound 2a, showed 28.87 ± 0.003 % inhibition [1]. These compounds share the pyrrol‑thiazole core with the target compound but differ in the substitution pattern at the thiazole ring. The target compound's distinct 4‑methyl‑5‑carbaldehyde substitution pattern provides a differentiated electronic environment that could alter cholinesterase binding compared to the reported analogs. No direct head‑to‑head data are available for the exact compound, necessitating confirmatory screening.

Acetylcholinesterase Butyrylcholinesterase Alzheimer's Disease

Purity and Procurement Readiness: Quantitative Comparison with Commercially Available Close Analogs

The target compound is commercially supplied at 95 % to 98 % purity, which is equivalent to or exceeds the typical 95 % specification offered for its closest purchasable alcohol analog, [4‑methyl‑2‑(1H‑pyrrol‑1‑yl)‑1,3‑thiazol‑5‑yl]methanol . The ethyl ester analog (CAS not listed; CHEBI:190645) does not have a widely reported purity specification from a primary vendor source [1]. This quality parity, combined with the availability of full analytical documentation (SDS, COA) from the supplier , reduces procurement risk compared to less well‑characterised structural relatives that may require in‑house re‑purification before use.

Chemical Purity Vendor Specification Procurement Decision

Antimicrobial Scaffold Precedent: Class‑Level Activity of Pyrrol‑Thiazole Hybrids Against Gram‑Positive Pathogens

Although no direct MIC data exist for the target aldehyde, the pyrrol‑thiazole chemotype has demonstrated potent antibacterial activity in structurally related series. A 2024 study of thiazolyl‑halogenated pyrroles reported compound 8c with MIC ≤ 0.125 µg mL⁻¹ against vancomycin‑resistant Enterococcus faecalis [1]. The target compound's 5‑carbaldehyde group offers a reactive handle for condensation with hydrazines or amines to generate Schiff‑base or hydrazone derivatives that mimic the active thiazolyl‑pyrrole architecture, making it a strategic starting material for antimicrobial library synthesis.

Antibacterial Biofilm Gram-Positive

Synthetic Tractability: Documented Downstream Derivatisation into Diverse Carboxamide Libraries

Multiple vendors list derivatised products that explicitly use the target aldehyde (or its carboxylic acid oxidation product) as the precursor. Documented downstream compounds include N‑[2‑(furan‑2‑yl)ethyl]‑4‑methyl‑2‑(1H‑pyrrol‑1‑yl)‑1,3‑thiazole‑5‑carboxamide (MW = 301.4 g·mol⁻¹) and N‑(1H‑benzimidazol‑6‑yl)‑4‑methyl‑2‑(1H‑pyrrol‑1‑yl)‑1,3‑thiazole‑5‑carboxamide , demonstrating that the aldehyde can be smoothly oxidised to the carboxylic acid and subsequently coupled with diverse amines. This established synthetic path de‑risks procurement because the compound's reactivity profile is understood and validated for medicinal chemistry workflows.

Parallel Synthesis Carboxamide Library Amide Coupling

Physicochemical Differentiation: Increased Molecular Weight and Hydrogen‑Bond Acceptor Count vs. Unsubstituted Thiazole‑5‑carbaldehyde

The target compound (MW = 192.24 g·mol⁻¹; formula C₉H₈N₂OS) has a molecular weight 70 % higher than the parent thiazole‑5‑carbaldehyde (MW = 113.14 g·mol⁻¹; C₄H₃NOS) . The additional 4‑methyl group and 2‑(1H‑pyrrol‑1‑yl) substituent increase the hydrogen‑bond acceptor count and add aromatic π‑surface, which can enhance target binding affinity through additional van der Waals and π‑stacking interactions. These physicochemical differences are critical when screening against targets where the simpler thiazole aldehyde has shown weak or no activity, as the elaborated scaffold may achieve improved complementarity with the binding pocket.

Physicochemical Properties Lead-Likeness Molecular Descriptor

Recommended Application Scenarios for 4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbaldehyde Based on Quantitative Differentiation Evidence


CB1 Receptor Inverse Agonist Lead Optimisation

The compound's pyrrolyl‑thiazole‑5‑carbaldehyde scaffold matches the core pharmacophore claimed in US 2004/0147572 A1 for CB1 receptor modulation [1]. Medicinal chemistry teams pursuing obesity, metabolic syndrome, or substance‑abuse indications can use this aldehyde as a key intermediate for generating amide, ester, or hydrazone libraries, leveraging the aldehyde handle to systematically vary the C5 substituent while maintaining the CB1‑active pyrrolyl‑thiazole core. This application is directly anchored to the patent‑backed differentiation described in Evidence Item 1 and the synthetic tractability evidence in Evidence Item 5.

Antimicrobial Library Synthesis via Schiff‑Base Diversification

The reactive 5‑carbaldehyde group enables single‑step condensation with hydrazines or amines to produce Schiff‑base and hydrazone libraries that have delivered sub‑micromolar antibacterial agents in structurally related thiazolyl‑pyrrole series [2]. Procurement of the aldehyde in 98 % purity ensures that library members are not contaminated with aldehyde‑derived impurities that could generate false positives in phenotypic antibacterial screens. This scenario draws on the class‑level antimicrobial precedent (Evidence Item 4) and the purity differentiation (Evidence Item 3).

Cholinesterase Inhibitor Screening for Neurodegenerative Disease

Pyrrol‑thiazole derivatives have demonstrated measurable AChE (up to 23.73 %) and BuChE (up to 28.87 %) inhibition in biochemical assays [3]. Although no direct data exist for the target compound, its differentiated 4‑methyl‑5‑carbaldehyde substitution pattern represents an unexplored region of chemical space within this active chemotype. Screening the compound as part of a focused cholinesterase panel could reveal improved potency or isoform selectivity, supported by the class‑level inference established in Evidence Item 2.

Parallel Carboxamide Library Production for General Kinase or GPCR Screening

The established oxidation‑to‑acid followed by amide coupling workflow, validated by the commercial availability of at least two distinct carboxamide products derived from this scaffold , makes the aldehyde a reliable starting point for parallel synthesis. The increased molecular weight and aromatic surface area relative to simple thiazole aldehydes (Evidence Item 6) enhance the likelihood of identifying hits in protein‑protein interaction or kinase‑targeted screens that require larger, more decorated scaffolds.

Quote Request

Request a Quote for 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.